molecular formula C12H10KO4S B13837248 2-Biphenylyl Sulfate Potassium Salt

2-Biphenylyl Sulfate Potassium Salt

Cat. No.: B13837248
M. Wt: 289.37 g/mol
InChI Key: JTCVZDBKYNOCAU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Biphenylyl Sulfate Potassium Salt typically involves the reaction of 2-Phenylphenol with sulfuric acid, followed by neutralization with potassium hydroxide to form the potassium salt. The general reaction can be represented as follows: [ \text{C}{12}\text{H}{10}\text{O} + \text{H}_2\text{SO}4 \rightarrow \text{C}{12}\text{H}_9\text{OSO}3\text{H} ] [ \text{C}{12}\text{H}_9\text{OSO}3\text{H} + \text{KOH} \rightarrow \text{C}{12}\text{H}_9\text{OSO}_3\text{K} + \text{H}_2\text{O} ]

Industrial Production Methods

the general principles of salt preparation, such as reacting an acid with a base and subsequent crystallization, are likely employed .

Chemical Reactions Analysis

Types of Reactions

2-Biphenylyl Sulfate Potassium Salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfate group to a sulfide.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products

    Oxidation: Biphenyl-2-sulfonic acid.

    Reduction: Biphenyl-2-thiol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Biphenylyl Sulfate Potassium Salt has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Biphenylyl Sulfate Potassium Salt involves its interaction with various molecular targets. The sulfate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its sulfate group, which imparts distinct chemical reactivity and biological activity compared to its parent compound, 2-Phenylphenol. The presence of the potassium ion also influences its solubility and stability in aqueous solutions .

Properties

Molecular Formula

C12H10KO4S

Molecular Weight

289.37 g/mol

InChI

InChI=1S/C12H10O4S.K/c13-17(14,15)16-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H,13,14,15);

InChI Key

JTCVZDBKYNOCAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OS(=O)(=O)O.[K]

Origin of Product

United States

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